Ferulenol

描述

准备方法

Synthetic Routes and Reaction Conditions: Ferulenol can be synthesized through the prenylation of 4-hydroxycoumarin. This process involves the use of engineered Escherichia coli strains that co-express genes encoding Aspergillus terreus aromatic prenyltransferase and truncated 1-deoxy-D-xylose 5-phosphate synthase of Croton stellatopilosus . The reaction conditions typically include the use of high-resolution liquid chromatography-electrospray ionization quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF-MS/MS) for structural elucidation .

Industrial Production Methods: Industrial production of this compound involves the biotransformation of 4-hydroxycoumarin using recombinant Escherichia coli. This method is advantageous as it allows for the production of this compound without the need for external supply of prenyl precursors .

化学反应分析

Types of Reactions: Ferulenol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions for substitution reactions vary depending on the functional groups involved.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

科学研究应用

Biochemical Properties and Mechanisms of Action

Ferulenol has been identified as a potent inhibitor of malate:quinone oxidoreductase (MQO), an enzyme crucial for the survival of Campylobacter jejuni, a pathogenic bacterium. Research indicates that this compound acts as a mixed-type inhibitor against malate and non-competitively against quinone, suggesting a unique binding mechanism that could be exploited for therapeutic purposes .

Table 1: Inhibition Characteristics of this compound

| Enzyme Target | Inhibition Type | Ki Value (µM) |

|---|---|---|

| Malate:quinone oxidoreductase | Mixed-type | Not specified |

| Succinate ubiquinone reductase | Specific | Not specified |

Anticoagulant Activity

This compound exhibits significant anticoagulant properties, outperforming traditional anticoagulants like warfarin. It acts as a non-competitive inhibitor of vitamin K epoxide reductase complex subunit 1 (VKORC1), with a Ki value approximately ten times lower than that of warfarin. This suggests this compound's potential as a safer alternative in anticoagulation therapy .

Table 2: Comparative Anticoagulant Potency

| Compound | Ki Value (µM) | Relative Potency to Warfarin |

|---|---|---|

| This compound | 0.04 | 22 times more potent |

| Warfarin | 0.4 | Reference |

Anticancer Properties

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (Caco-2), ovarian (SK-OV-3), and leukemic (HL-60) cells. The mechanism appears to involve the modulation of apoptotic pathways, specifically the downregulation of Bcl-2 and upregulation of Bax proteins, which enhances pro-apoptotic signaling .

Case Study: Anticancer Activity in Animal Models

In a rat model of benzo[a]pyrene-induced lung cancer, this compound was shown to reduce tumor growth significantly while improving survival rates. This positions this compound as a promising candidate for further development in cancer therapeutics .

Synthesis and Biotechnological Applications

Recent advancements in synthetic biology have enabled the engineered production of this compound using Escherichia coli. This biotechnological approach utilizes metabolic pathways to synthesize this compound efficiently, reducing reliance on chemical synthesis methods . The potential for scalable production makes it an attractive option for pharmaceutical applications.

Table 3: Synthesis Pathways

| Method | Organism | Key Features |

|---|---|---|

| Engineered fermentation | Escherichia coli | Utilizes farnesylation pathway |

| Chemical synthesis | Various | Traditional methods with lower yield |

作用机制

Ferulenol exerts its effects through various molecular targets and pathways:

Anti-cancer Activity: Downregulates Bcl2 protein and upregulates Bax protein, leading to apoptosis in cancer cells.

Antimicrobial Activity: Inhibits malate:quinone oxidoreductase, an enzyme essential for the survival of certain bacteria.

Anti-coagulant Activity: Interferes with the coagulation cascade, preventing blood clot formation.

相似化合物的比较

Ferulenol is unique among prenylated coumarins due to its potent biological activities. Similar compounds include:

This compound stands out due to its diverse range of biological activities and its potential for use in various scientific and industrial applications.

生物活性

Ferulenol, a prenylated 4-hydroxycoumarin derived from Ferula communis (commonly known as giant fennel), has garnered attention for its diverse biological activities. This compound is notable for its potential applications in cancer therapy, antimicrobial treatments, and anticoagulant development. This article delves into the biochemical properties, mechanisms of action, and various studies that highlight the biological activity of this compound.

Chemical Structure and Synthesis

This compound is characterized by its farnesylated structure, which contributes to its biological efficacy. Recent advancements in synthetic biology have enabled the production of this compound through engineered Escherichia coli, facilitating its study and potential therapeutic applications .

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₃ |

| Molecular Weight | 286.34 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Properties

This compound exhibits significant cytotoxicity against various cancer cell lines, including:

- Breast Cancer : Induces apoptosis in MCF-7 cells.

- Colon Cancer : Effective against Caco-2 cells.

- Ovarian Cancer : Shows activity in SK-OV-3 cells.

- Leukemia : Cytotoxic effects observed in HL-60 cells.

The mechanism involves the downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic proteins (Bax), suggesting a pro-oxidant role that enhances its chemotherapeutic potential .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties , particularly against Mycobacterium tuberculosis H37Rv strain and Campylobacter jejuni. It acts as a mixed-type inhibitor of mitochondrial malate:quinone oxidoreductase (MQO), which is crucial for the survival of pathogenic bacteria .

Anticoagulant Activity

In anticoagulation studies, this compound exhibited approximately 22 times greater activity than warfarin with significantly lower toxicity levels. This positions it as a promising candidate for developing new anticoagulant therapies .

This compound's biological activities are attributed to several mechanisms:

- Microtubule Interaction : It stimulates tubulin polymerization and disrupts microtubule dynamics, affecting cell division and apoptosis in cancer cells .

- Enzyme Inhibition : As an MQO inhibitor, it interferes with bacterial respiration, leading to growth inhibition .

- Oxidative Stress Induction : Its pro-oxidant nature contributes to cellular stress responses, enhancing apoptosis in cancer cells .

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Mechanism |

|---|---|---|

| Anticancer | MCF-7, Caco-2, SK-OV-3 | Apoptosis induction |

| Antimicrobial | Mycobacterium tuberculosis | MQO inhibition |

| Campylobacter jejuni | MQO inhibition | |

| Anticoagulant | Human plasma | Factor inhibition |

Study on Anticancer Effects

A study conducted on various cancer cell lines demonstrated that this compound not only reduced cell viability but also altered the expression of key apoptotic markers. The results indicated that this compound could be developed further as an anticancer agent through semi-synthesis and structural modifications .

Study on Antimicrobial Properties

In vitro assays revealed that this compound effectively inhibited the growth of C. jejuni, suggesting that it may serve as a lead compound for novel antibacterial agents targeting this pathogen .

属性

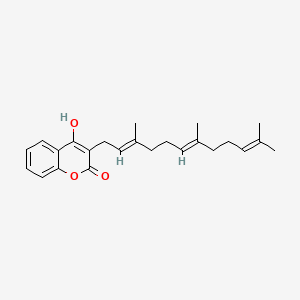

IUPAC Name |

4-hydroxy-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O3/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-21-23(25)20-13-5-6-14-22(20)27-24(21)26/h5-6,9,11,13-15,25H,7-8,10,12,16H2,1-4H3/b18-11+,19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJDBBUWWOAOLD-CFBAGHHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCC1=C(C2=CC=CC=C2OC1=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC1=C(C2=CC=CC=C2OC1=O)O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6805-34-1, 650571-76-9 | |

| Record name | Ferulenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006805341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FERULENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG6L57MGV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。